9-Fluorocortisone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

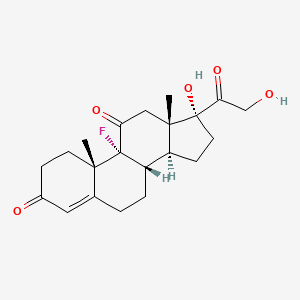

Structure

2D Structure

3D Structure

Properties

CAS No. |

79-60-7 |

|---|---|

Molecular Formula |

C21H27FO5 |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

(8S,9R,10S,13S,14S,17R)-9-fluoro-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C21H27FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h9,14-15,23,27H,3-8,10-11H2,1-2H3/t14-,15-,18-,19-,20-,21-/m0/s1 |

InChI Key |

BHDHELFREODRJK-XRYUJSLGSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2(C(=O)CC4(C3CCC4(C(=O)CO)O)C)F |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2(C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)F |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2(C(=O)CC4(C3CCC4(C(=O)CO)O)C)F |

Synonyms |

9-fluorocortisone 9alpha-fluorocortisone |

Origin of Product |

United States |

Historical and Scientific Context of 9 Fluorocortisone Discovery and Development

Inception of Fluorinated Corticosteroids in Research

The broader field of corticosteroid research gained significant momentum with the work of scientists like Edward C. Kendall and Philip S. Hench, who, alongside Tadeus Reichstein, were awarded the Nobel Prize in Physiology or Medicine in 1950 for their discoveries concerning adrenal cortex hormones, including their application in treating rheumatoid arthritis. guidetopharmacology.orgmims.com Kendall's laboratory, in the 1930s, successfully isolated six adrenal hormones, designated as Compounds A through F. guidetopharmacology.org Among these, cortisone (B1669442) (Compound E) and hydrocortisone (B1673445) (Compound F, also known as cortisol) emerged as key natural corticosteroids. guidetopharmacology.orgmims.com

The pivotal insight that led to the development of fluorinated corticosteroids was the observation that the introduction of a single fluorine atom into a corticosteroid molecule could dramatically increase its potency. fishersci.atfishersci.ca This principle was first realized with fludrocortisone (B194907), also known as 9α-fluorocortisol, which was introduced to the market in 1954. fishersci.cascribd.comfishersci.firesearchgate.net Fludrocortisone, a synthetic corticosteroid featuring a fluorine atom at the stereogenic 9α-position, demonstrated potent mineralocorticoid properties and substantial glucocorticoid activity. fishersci.cascribd.comfishersci.fi The success of such fluorinated corticosteroids in the 1950s spurred considerable interest and further research into fluorine-containing pharmaceuticals, which now constitute approximately 20% of commercialized medications. fishersci.cascribd.comciteab.com 9-Fluorocortisone itself is a synthetic corticosteroid, specifically 9α-fluorocortisone, characterized by its primary mineralocorticoid activity. fishersci.ca

Pioneering Contributions in Steroid Fluorination Chemistry

A seminal contribution to steroid fluorination chemistry was made by Fried and Sabo, who discovered that the incorporation of a single fluorine atom into a corticosteroid could enhance its potency by tenfold. fishersci.atbmrb.io This finding underscored the unique impact of fluorine, the most electronegative element, on the biological activity of steroid molecules. fishersci.caciteab.com

The development of effective fluorination methods was crucial for advancing this field. Electrophilic fluorination, particularly through the use of N-F reagents such as Selectfluor, significantly revolutionized the ability to incorporate fluorine atoms into pharmaceutically relevant substrates. fishersci.atbmrb.iouni.lufishersci.ca Early research demonstrated the utility of these reagents in the fluorination of various steroids. uni.lu Studies on the kinetics of fluorination of steroid enol esters, for instance, provided quantitative information on fluorination at positions like the 6-position of steroids, revealing that such reactions often yield mixtures of α- and β-isomers, with the α-isomer typically exhibiting higher pharmacological activity. fishersci.atbmrb.iolipidmaps.org Beyond electrophilic approaches, other strategies for introducing fluorine, including nucleophilic fluorination methods using reagents like diethylaminosulfur trifluoride (DAST) and PyFluor, have also been developed, expanding the synthetic toolbox for fluorinated compounds. mims.comwikipedia.org Pioneers like Huang Weiyuan also made significant contributions to organic fluorine chemistry, including the synthesis of fluorinated steroids. wikipedia.org The strategic incorporation of fluorine atoms has been extensively explored in drug research to enhance biological activity and improve chemical or metabolic stability, membrane permeation, and binding affinity to target proteins. fishersci.caciteab.comlipidmaps.orgmims.com

Evolution of this compound as a Research Compound

This compound, also known as 9α-fluorocortisone, is a synthetic corticosteroid that primarily exhibits mineralocorticoid activity. fishersci.ca Unlike its close analog fludrocortisone, this compound was never commercially marketed, highlighting its role predominantly as a research compound. wikipedia.org Its fluorination at the 9-alpha position is specifically noted for enhancing its mineralocorticoid potency. fishersci.ca

The study of this compound contributed to the understanding of how fluorine substitution at specific positions within the steroid nucleus influences the compound's pharmacological profile. Its chemical structure, pregn-4-ene-3,11,20-trione, 9-fluoro-17,21-dihydroxy-, positions it as a key example in the lineage of fluorinated steroids, demonstrating the profound impact of a single fluorine atom on steroid activity. fishersci.ca The ongoing research into fluorinated compounds continues to leverage the unique physicochemical properties of the carbon-fluorine bond, such as its high bond strength, polarity, and minimal steric hindrance, to modulate drug properties and enhance therapeutic efficacy. fishersci.caciteab.com

Key Properties of this compound

The following table summarizes key chemical and physical properties of this compound:

| Property | Value | Source |

| Chemical Name | pregn-4-ene-3,11,20-trione, 9-fluoro-17,21-dihydroxy- | fishersci.ca |

| Other Name | 9α-Fluorocortisone, Alfluorone | fishersci.cawikipedia.org |

| Chemical Formula | C₂₁H₂₇FO₅ | wikipedia.orgfishersci.ca |

| Molar Mass | 378.440 g·mol⁻¹ | wikipedia.orgfishersci.ca |

| CAS Number | 79-60-7 | wikipedia.orgfishersci.ca |

| PubChem CID | 16118707 | wikipedia.orgfishersci.ca |

| Primary Activity | Mineralocorticoid | fishersci.ca |

| Marketed | No | wikipedia.org |

Illustrative Potency Data: Fludrocortisone

While specific quantitative potency data for this compound itself are not widely detailed in the provided sources, its enhanced mineralocorticoid activity due to 9α-fluorination is emphasized. Fludrocortisone, a closely related and marketed 9α-fluorinated corticosteroid, serves as a prominent example of this effect. Relative to cortisol, fludrocortisone exhibits significantly increased mineralocorticoid and glucocorticoid potencies. fishersci.fi

| Compound | Glucocorticoid Potency (relative to Cortisol) | Mineralocorticoid Potency (relative to Cortisol) | Source |

| Cortisol | 1 | 1 | fishersci.fi |

| Fludrocortisone | 10 | 250 - 800 | fishersci.fi |

This table illustrates the substantial increase in mineralocorticoid activity achieved through the 9α-fluorination, a characteristic shared by this compound.

Chemical Synthesis and Derivatization Strategies of 9 Fluorocortisone and Its Analogs

Methodologies for Stereoselective Fluorination at the 9-Position

The stereoselective introduction of a fluorine atom at the 9-position of corticosteroids is a critical aspect of synthesizing compounds like 9-fluorocortisone. One common approach involves the use of epoxidized corticosteroid intermediates. For instance, analogs of 9α-fluorinated corticosteroids can be prepared via the ring-opening reaction of a 9β,11β-epoxy intermediate fishersci.cafishersci.at.

This method often utilizes nucleophiles, including fluoride, to open the epoxide ring, thereby introducing the fluorine atom at the 9-position. The stereochemical outcome is crucial, aiming for the 9α-fluoro configuration. While direct electrophilic fluorination using agents like Selectfluor™ is widely employed for fluorination at other positions (e.g., the 6-position of steroids), the 9-position often necessitates a strategy involving epoxide ring opening to achieve the desired stereoselectivity fishersci.cafishersci.atwikipedia.orgrosesci.com. This approach allows for the stereoselective or stereospecific placement of fluorine or other substituents (e.g., chloride or bromide) at the 9-position by reacting the epoxide with corresponding acids (hydrofluoric, hydrochloric, or hydrobromic acid) fishersci.cafishersci.at.

Kinetic Studies of Electrophilic Fluorination in Steroid Synthesis

Kinetic studies provide quantitative insights into the mechanisms and factors influencing fluorination reactions in steroid synthesis. While extensive kinetic studies on electrophilic fluorination have been conducted, these have predominantly focused on the 6-position of steroids rather than the 9-position wikipedia.orgrosesci.comwikipedia.orgbmrb.io. These studies typically involve enol ester derivatives of various steroids, such as progesterone (B1679170), testosterone, cholestenone, and hydrocortisone (B1673445), reacting with electrophilic N-F reagents (e.g., Selectfluor™) wikipedia.orgrosesci.combmrb.io.

The investigations quantify reaction rates, assess the stereoselectivities (e.g., α vs. β isomer ratios), and examine the effects of additives like methanol (B129727) and water wikipedia.orgrosesci.com. For example, fluorination of progesterone enol acetate (B1210297) with Selectfluor™ yielded mixtures of 6α- and 6β-isomers, with the ratio depending on factors such as the fluorinating reagent, steroid structure, temperature, and reaction timescale wikipedia.orgrosesci.com. Although these kinetic details are specific to the 6-position, they offer general mechanistic understanding of electrophilic fluorine transfer in complex steroid systems, which can inform synthetic strategies for other positions, including the 9-position, even if the specific reaction pathway (e.g., epoxide opening vs. direct C-H fluorination) differs.

Exploration of Precursors and Chemical Modifications for Research Probes

The synthesis of this compound and its analogs often begins with specific steroid precursors that allow for targeted fluorination and subsequent chemical modifications. Key intermediates, such as 6α-fluorinated betamethasone (B1666872) 9,11-oxido 21-acetate, serve as versatile building blocks fishersci.cafishersci.at. Through epoxide ring-opening reactions, these intermediates can be modified to introduce fluorine or other halogens (e.g., chloride, bromide) at the 9-position, enabling the creation of diverse analogs fishersci.cafishersci.at.

Beyond the 9-position, further derivatization of fluorinated corticosteroids can occur at other hydroxyl groups, particularly at the 17, 21, and/or 11-positions. These modifications include the formation of various esters (e.g., carboxylate, sulfonate, phosphate), carbonates, carbamates, and ethers. Additionally, hydroxyl groups can be replaced with other reactive functionalities such as halides (F, Cl, Br, I), nitriles, or amines fishersci.cafishersci.at. Such chemical modifications are crucial for developing research probes, allowing scientists to investigate the structure-activity relationships of fluorinated steroids, understand their interactions with biological targets, and explore their potential as therapeutic agents with tailored properties. The unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability and altered lipophilicity, make fluorinated derivatives valuable tools in chemical biology and drug discovery nih.govnih.gov.

Synthetic Routes for Novel this compound Derivatives in Academic Investigation

Academic investigations continue to explore novel synthetic routes to this compound derivatives, driven by the desire to improve anti-inflammatory potency and develop compounds with specific pharmacological profiles. The general synthetic flexibility offered by approaches like epoxide ring opening at the 9,11-position allows for the generation of a broad range of 9α-fluorinated and even 6α,9α-difluorinated corticosteroids fishersci.cafishersci.at.

While specific recent academic examples of novel this compound derivatives are not extensively detailed in the provided literature, the ongoing development of new fluorinating reagents and methodologies for late-stage functionalization of complex natural products, including steroids, suggests a continuous academic interest in this area nih.gov. Researchers aim to achieve high regio- and stereoselectivity, often exploring milder and more efficient fluorination methods to synthesize complex fluorinated molecules for medicinal value nih.govnih.gov. The ability to introduce fluorine precisely at the 9-position and subsequently modify other parts of the steroid scaffold provides a robust platform for academic researchers to design and synthesize new derivatives with potentially improved properties for various research applications.

Molecular and Cellular Mechanisms of Action of 9 Fluorocortisone

Glucocorticoid Receptor (GR) Interactions

9-Fluorocortisone, also known as fludrocortisone (B194907), demonstrates significant interaction with the glucocorticoid receptor (GR). The binding affinity of a steroid to the GR is a critical determinant of its biological activity. The presence of a 9-fluoro group on the steroid structure, as in this compound and dexamethasone (B1670325), is known to create a strong hydrogen bond with the amino acid phenylalanine at position 623 within the ligand-binding pocket of the GR. nih.gov This interaction contributes to the binding characteristics of the compound.

Studies comparing various steroids have shown that structural elements, such as the 9-fluoro group, are associated with a reduced mobility of the GR within the nucleus, which correlates with stronger receptor-DNA interactions. nih.govplos.org While specific dissociation constants (Kd) for this compound with GR are not always explicitly detailed in comparative studies, the relative binding affinities place it as a potent ligand. For instance, aldosterone (B195564), the primary mineralocorticoid, binds to both the mineralocorticoid receptor (MR) and, with lower affinity, to the GR. nih.gov Synthetic glucocorticoids like dexamethasone, which also possesses a 9-fluoro group, are often used to selectively block GR due to their high affinity for this receptor and lower affinity for the MR. nih.gov

Recent in vitro studies re-examining GR-DNA dissociation kinetics have revealed that these interactions are much more dynamic than previously thought, with residence times on the order of seconds. nih.gov This rapid exchange is observed across different DNA response elements. nih.gov The dissociation rates for GR appear to be consistent across various response elements, suggesting that differences in affinity are primarily due to variations in the "on-rate" (association) rather than the "off-rate" (dissociation). nih.gov The kinetics are often biphasic, suggesting that the DNA-bound GR can exist in different states, interconverting on a second time scale. nih.gov

The binding of a ligand, such as this compound, to the GR's ligand-binding domain (LBD) induces a significant conformational change in the receptor. elifesciences.orgmdpi.com This structural alteration is a prerequisite for the receptor's activation, dissociation from chaperone proteins like heat shock proteins, and subsequent translocation into the nucleus. mdpi.comeur.nl The specific conformation adopted by the receptor is dependent on the structure of the bound ligand. nih.govuniversiteitleiden.nl

Upon agonist binding, the GR undergoes a conformational shift that facilitates its dimerization and interaction with DNA at specific sequences known as glucocorticoid response elements (GREs). mdpi.com A key feature of this activation is the repositioning of the C-terminal helix (helix 12) of the LBD, which packs against the main body of the domain, creating a surface for the recruitment of coactivator proteins. bioscientifica.com These ligand-induced conformational changes are crucial for modulating the receptor's downstream functions, including its ability to regulate gene expression. elifesciences.org The structure of the steroid, including modifications like the 9-fluoro group, influences these conformational changes, which in turn affects the receptor's nuclear mobility and DNA binding dynamics. nih.govuniversiteitleiden.nl

The interaction between this compound and the GR significantly impacts the receptor's DNA-binding dynamics. The ligand-induced conformational change is essential for stable GR interaction with DNA. universiteitleiden.nl Studies using advanced imaging techniques like single-molecule microscopy (SMM) and fluorescence recovery after photobleaching (FRAP) have quantified these dynamics. nih.govplos.org

Agonist-activated GR, including when bound to potent synthetic steroids like dexamethasone and Δ-fludrocortisone (a derivative of this compound), exhibits a characteristic mobility pattern within the nucleus. nih.govplos.org A significant fraction of the receptors are transiently immobilized, indicating binding to DNA. nih.goveur.nl This bound population can be further divided into short-lived (around 0.7 seconds) and longer-lived (around 2.3-3.4 seconds) interactions. eur.nlplos.org

The 9-fluoro group on steroids like this compound plays a crucial role in these dynamics. It forms a strong interaction within the GR's ligand-binding pocket, which is associated with a larger fraction of the receptor being bound to DNA and a lower diffusion rate for the mobile fraction. nih.govplos.org When the phenylalanine at position 623 of the GR, which interacts with the 9-fluoro group, is mutated, the distinct low-mobility pattern induced by Δ-fludrocortisone is lost, and its mobility becomes similar to that induced by prednisolone (B192156) (which lacks the 9-fluoro group). nih.govplos.orguniversiteitleiden.nl This demonstrates that the specific ligand structure directly influences the duration and frequency of GR's interactions with DNA. nih.gov

| Ligand | Key Structural Feature | Effect on GR Mobility | Relative DNA-Bound Fraction | Immobilization Time |

|---|---|---|---|---|

| Δ-Fludrocortisone | 9-fluoro group | Reduced mobility, lower diffusion coefficient | High | Longer |

| Dexamethasone | 9-fluoro group | Reduced mobility, lower diffusion coefficient | High | Longer |

| Prednisolone | Lacks 9-fluoro group | Higher mobility compared to 9-fluoro steroids | Lower | Shorter |

| Corticosterone (B1669441) | Natural glucocorticoid | Very mobile | Low | Very short |

The binding of this compound to the GR initiates a cascade of events that ultimately modulates the transcription of target genes. Once the activated GR-ligand complex translocates to the nucleus, it can alter gene expression through several mechanisms. frontiersin.orgscielo.org.ar The primary mechanism is transactivation, where GR homodimers bind directly to GREs in the promoter regions of genes, typically enhancing their transcription. mdpi.comnih.gov

Conversely, GR can also repress gene expression, a process known as transrepression. nih.gov This is a key mechanism for the anti-inflammatory effects of glucocorticoids. frontiersin.org Transrepression often occurs through protein-protein interactions, where the GR monomer interacts with other transcription factors, such as NF-κB and AP-1, preventing them from activating pro-inflammatory genes. frontiersin.orgscielo.org.arnih.gov This can happen without the GR directly binding to DNA, a mechanism referred to as "tethering". frontiersin.orgnih.gov

In vitro reporter gene assays are used to quantify the transcriptional activity of ligands. In such systems, potent GR agonists lead to a dose-dependent increase in the expression of a reporter gene under the control of a GRE-containing promoter. frontiersin.org The specific ligand bound to the GR can influence the magnitude of this response. nih.gov The ability of a compound to induce GR-mediated transactivation and transrepression is a measure of its functional activity as an agonist. frontiersin.org

Mineralocorticoid Receptor (MR) Interactions

This compound is a potent agonist for the mineralocorticoid receptor (MR) in addition to its activity at the GR. The MR has a high affinity for the physiological mineralocorticoid, aldosterone. nih.govmdpi.com However, it also binds glucocorticoids like cortisol and corticosterone with high affinity. mdpi.comnih.gov

The binding characteristics of various steroids to the MR have been extensively studied. While both aldosterone and cortisol can bind to the MR with similar high affinity (with dissociation constants, Kd, in the low nanomolar range), their dissociation kinetics differ. mdpi.comconicet.gov.ar Aldosterone typically exhibits a slower dissociation rate from the MR compared to glucocorticoids, resulting in a longer-lasting receptor-ligand complex. mdpi.comconicet.gov.ar

Synthetic steroids like this compound also display a very high affinity for the MR. nih.gov In comparative studies using rat renal cytosol, the affinity of 2α-methyl-9α-fluorocortisol, a potent mineralocorticoid structurally related to this compound, for the MR was found to be very high. nih.gov The presence of the 9α-fluoro group is a key contributor to this high affinity. The binding kinetics of ligands to the MR, much like the GR, determine the subsequent conformational changes and transcriptional activity. The slower dissociation of agonists like aldosterone is thought to contribute to their potent mineralocorticoid effects. mdpi.com

| Ligand | Receptor | Relative Binding Affinity | Dissociation Rate (Half-life) |

|---|---|---|---|

| Aldosterone | MR | High | Slow (e.g., 70.4 h in dog hippocampus at 0°C) nih.gov |

| Cortisol | MR | High | More rapid than Aldosterone (e.g., 45.5 h in dog hippocampus at 0°C) nih.gov |

| Corticosterone | MR | High | Slowest (e.g., 102 h in dog hippocampus at 0°C) nih.gov |

| This compound | MR | High | Data not specifically detailed but considered a potent agonist |

| Dexamethasone | MR | Lower than for GR | - |

Selectivity Profile for MR over GR in Research Models

This compound, also known as fludrocortisone, is a synthetic corticosteroid that exhibits a strong binding affinity for the mineralocorticoid receptor (MR) and a comparatively lower affinity for the glucocorticoid receptor (GR). nih.govdrugbank.com This selectivity makes it a valuable tool in research for distinguishing the specific effects mediated by each receptor. nih.govnih.gov While it possesses both mineralocorticoid and glucocorticoid activity, its mineralocorticoid potency is significantly greater. nih.govaafp.org

In various research models, this compound has been used to preferentially activate MRs. nih.govnih.gov For instance, studies have utilized this compound to investigate the role of MR activation in processes like memory formation, where it was used to specifically activate MRs in individuals with Addison's disease. nih.gov The high affinity of this compound for the MR allows for its use at concentrations that saturate MRs while having minimal crossover effects on GRs, which have a tenfold lower affinity for corticosteroids like cortisol. tandfonline.comnih.gov However, it is important to note that at higher concentrations, this compound can also activate GRs. eneuro.org

The selectivity of this compound for MR over GR is a key characteristic that underpins its utility in experimental settings. This allows researchers to dissect the distinct physiological roles of these two closely related receptors. nih.govfrontiersin.org

Table 1: Receptor Binding Profile of this compound

| Receptor | Relative Binding Affinity | Primary Endogenous Ligand |

| Mineralocorticoid Receptor (MR) | High | Aldosterone, Cortisol |

| Glucocorticoid Receptor (GR) | Low to Moderate | Cortisol |

Differential Downstream Signaling Pathways Elicited by MR Binding

The binding of this compound to the mineralocorticoid receptor (MR) initiates a cascade of intracellular events that can differ from those triggered by glucocorticoid receptor (GR) activation. oup.com Even when both MR and GR bind to the same DNA elements, the resulting transcriptional effects can vary due to the recruitment of different nuclear receptor coregulators. oup.com The specific ligand binding to the MR can also influence the downstream signaling pathways. nih.govoup.com

Upon activation by an agonist like this compound, the MR can modulate gene transcription through genomic pathways. This involves the translocation of the ligand-receptor complex to the nucleus, where it binds to hormone response elements (HREs) on the DNA, influencing the transcription of target genes. nih.govtandfonline.com

Research has shown that MR activation by this compound can engage several signaling pathways. In adult hippocampal progenitor cells, this compound-induced survival and proliferation were found to involve signaling through:

cAMP/protein kinase A (PKA)/cAMP response element-binding protein (CREB) frontiersin.org

Phosphoinositide 3-kinase (PI3K)/Akt and its downstream targets glycogen (B147801) synthase kinase-3β (GSK-3β) and mammalian target of rapamycin (B549165) (mTOR) frontiersin.org

These findings highlight that the binding of this compound to the MR can trigger specific signaling cascades that are distinct from those solely mediated by the GR, contributing to its unique physiological effects. oup.comfrontiersin.org

Utility in Discriminating MR and GR Activities in Research

The distinct selectivity profile of this compound for the mineralocorticoid receptor (MR) over the glucocorticoid receptor (GR) makes it an invaluable pharmacological tool for researchers seeking to differentiate the specific roles of these two receptors. nih.govnih.govfrontiersin.org By using this compound, scientists can selectively activate MR-mediated pathways and observe the resulting physiological or cellular effects, thereby attributing those functions specifically to the MR. nih.gov

For example, in studies on memory and cognition, this compound has been administered to specifically stimulate MRs, allowing for the investigation of their role in processes like encoding and memory consolidation, separate from the effects of GR activation. nih.gov Similarly, in studies of the hypothalamic-pituitary-adrenal (HPA) axis, this compound can be used to probe the function of MRs in regulating the stress response. eneuro.org

The ability to discriminate between MR and GR activities is crucial because these receptors can sometimes mediate opposing effects. oup.com For instance, in the hippocampus, MR activation is often associated with neuronal survival, while overstimulation of GRs can be detrimental. oup.comfrontiersin.org The use of this compound, often in conjunction with selective GR agonists or antagonists, allows for a more precise understanding of the balanced and often complementary roles of MR and GR in maintaining homeostasis and responding to stress. frontiersin.orguva.nl

Table 2: Use of this compound in Discriminating MR and GR Function

| Research Area | Application of this compound | Key Finding | Citation |

| Neuroscience | Selective activation of MRs in memory tasks. | Balanced activation of MRs and GRs is necessary for optimal memory function. | nih.gov |

| Endocrinology | To assess MR function in the HPA axis. | Helps to understand the feedback mechanisms regulated by MRs. | eneuro.org |

| Cell Biology | To study MR-mediated cell survival and proliferation. | MR activation promotes survival of hippocampal progenitor cells. | frontiersin.org |

Non-Genomic and Non-Receptor Mediated Cellular Effects

Rapid Cellular Responses in In Vitro Models

Beyond its classical genomic effects that involve gene transcription, this compound can also elicit rapid, non-genomic responses in various in vitro models. tandfonline.comuu.nl These effects occur within seconds to minutes, a timeframe too short to be explained by changes in gene expression and protein synthesis. nih.govkarger.com

In vascular smooth muscle cells, for instance, potent mineralocorticoids like this compound have been shown to cause an almost immediate increase in free intracellular calcium, reaching a plateau within 3 to 5 minutes. nih.gov This rapid action is thought to be mediated by membrane-associated receptors. nih.govuu.nl Similarly, in adult hippocampal progenitor cells, this compound has been observed to rapidly increase cyclic AMP (cAMP) levels and promote the phosphorylation of CREB, suggesting the activation of non-genomic pathways. frontiersin.org

These rapid cellular responses are believed to be initiated at the plasma membrane and involve the activation of second messenger systems. nih.govtandfonline.com While the exact nature of the membrane receptor(s) involved is still under investigation, these findings indicate that this compound can modulate cellular function through mechanisms independent of its direct interaction with nuclear receptors and subsequent gene transcription. uu.nlkarger.com

Modulation of Intracellular Signaling Cascades (e.g., ERK1/2 activation)

This compound has been shown to modulate various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, and specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). karger.comresearchgate.net Activation of the ERK1/2 pathway is a common downstream event following the binding of signaling molecules to their receptors and is involved in regulating cellular processes like proliferation and differentiation. mdpi.com

In vitro studies have demonstrated that this compound can lead to the activation of ERK1/2. For example, in M-1 cortical collecting duct cells, aldosterone, a potent mineralocorticoid, was found to induce a biphasic transient activation of ERK1/2. karger.com Research on mesenchymal stem cells also predicted the upregulation of the ERK1/2 pathway in response to this compound acetate (B1210297), which is linked to osteogenesis. researchgate.net

Furthermore, the anti-inflammatory effects of this compound in Müller cells have been linked to the modulation of p38 MAPK and ERK1/2 pathways. researchgate.net The activation of these signaling cascades represents a key mechanism through which this compound can exert its rapid, non-genomic effects on cellular function.

Effects on Cellular Phenotypes in Controlled In Vitro Environments

In controlled in vitro environments, this compound has been demonstrated to influence various cellular phenotypes, including proliferation, survival, and differentiation. frontiersin.orgnih.gov These effects are often mediated through its interaction with the mineralocorticoid receptor and the subsequent activation of specific signaling pathways.

For instance, in cultures of adult rat hippocampal progenitor cells, this compound was shown to increase cell survival and proliferation while preventing apoptosis in a growth factor-deprived medium. frontiersin.org This highlights a neuroprotective role for MR activation.

In the context of bone metabolism, studies using mesenchymal stem cells have shown that this compound acetate can significantly increase the expression of osteogenic markers, suggesting a role in promoting osteogenic differentiation. nih.gov Conversely, in studies on immune cells, this compound has been shown to modulate the inflammatory phenotype. For example, it can inhibit the production of pro-inflammatory cytokines by Müller cells in response to inflammatory stimuli. researchgate.net

These examples from controlled in vitro studies illustrate the diverse effects of this compound on cellular behavior, underscoring its utility as a research tool to investigate the specific roles of mineralocorticoid signaling in various cell types.

Structure Activity Relationship Sar Studies of 9 Fluorocortisone

The Role of 9α-Fluorination in Steroid Potency and Selectivity

The addition of a fluorine atom at the 9α-position of the cortisol structure is the single most critical modification responsible for the profound increase in 9-Fluorocortisone's biological activity. This substitution significantly enhances both its mineralocorticoid and glucocorticoid potencies compared to the parent compound, hydrocortisone (B1673445). nih.gov Research indicates that this compound exhibits approximately 10 times the glucocorticoid activity and a staggering 250 to 800 times the mineralocorticoid activity of cortisol. wikipedia.org

The mechanisms behind this potentiation are twofold:

Electronic Effects : Fluorine is the most electronegative element, and its placement at the 9α position exerts a strong electron-withdrawing inductive effect. This electronic influence is thought to increase the acidity of the nearby 11β-hydroxyl group, enhancing its ability to form hydrogen bonds with the receptor. This leads to a greater affinity and more stable binding to both the mineralocorticoid receptor (MR) and the glucocorticoid receptor (GR). nih.govnih.gov

Metabolic Stability : A key factor in the high mineralocorticoid potency of this compound is its resistance to metabolic inactivation in target tissues. nih.gov The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) is responsible for converting active cortisol to inactive cortisone (B1669442), thereby protecting the mineralocorticoid receptor from being overwhelmed by the much higher circulating levels of cortisol. The 9α-fluoro substitution significantly impairs this 11β-oxidation process. nih.govnih.gov This reduced rate of inactivation means that this compound persists in its active form at the receptor site for a longer duration, leading to a greatly amplified mineralocorticoid effect. nih.govnih.gov

Influence of Fluorine on C-F Bond Properties and Receptor Interaction Stability

The unique physicochemical properties of the carbon-fluorine (C-F) bond are fundamental to the enhanced activity of this compound. The C-F bond is characterized by its exceptional strength, short bond length, and high polarity, stemming from the large difference in electronegativity between carbon and fluorine.

This high polarity creates a strong dipole moment, which can engage in favorable electrostatic and dipole-dipole interactions within the ligand-binding domain of the steroid receptors. The partial negative charge on the fluorine atom and the induced partial positive charge on the carbon atom can stabilize the ligand-receptor complex. Furthermore, the strength and stability of the C-F bond make the entire steroid molecule more robust and resistant to metabolic degradation, contributing to a longer biological half-life and prolonged action. nih.gov

Specific Amino Acid Interactions within Receptor Ligand-Binding Domains

The binding of a steroid to its receptor is a highly specific process dictated by a series of precise, non-covalent interactions between the ligand and the amino acid residues lining the receptor's ligand-binding domain (LBD). While the mineralocorticoid receptor (MR) and glucocorticoid receptor (GR) share high homology in their LBDs, subtle differences in amino acid composition and ligand conformation account for variations in binding affinity and functional outcomes.

Although cortisol and aldosterone (B195564) bind to the MR with similar high affinity, the structural change from the 9α-hydrogen in cortisol to a fluorine atom in this compound alters the interaction profile within the LBD. The increased polarity imparted by the fluorine atom can lead to more favorable interactions with specific residues. For instance, aromatic residues like Phenylalanine within the hydrophobic binding pocket can engage in stabilizing interactions with the fluorinated steroid. While direct crystallographic evidence for this compound bound to the MR LBD is not detailed, it is understood that such interactions are critical for the high-affinity binding that underpins its potent activity. The distinct conformational changes induced by different ligands upon binding to the MR, such as those observed between aldosterone and cortisol, suggest that the 9α-fluoro group plays a key role in establishing a specific and stable interaction network within the LBD, leading to a potent transcriptional response. nih.gov

Comparative SAR Analysis with other Corticosteroids and Synthetic Analogs

The dramatic effects of 9α-fluorination are best understood when compared to other structural modifications on the steroid backbone. Each alteration fine-tunes the potency and the ratio of mineralocorticoid to glucocorticoid activity.

Hydrocortisone (Cortisol) : As the parent compound, it serves as the baseline for comparison. It has both glucocorticoid and mineralocorticoid activity.

Aldosterone : The body's primary endogenous mineralocorticoid, aldosterone, is structurally similar to cortisol but features an aldehyde group at the C18 position. This feature is critical for its high mineralocorticoid selectivity, as it forms a hemiacetal linkage that stabilizes its interaction with the MR.

Prednisone and Prednisolone (B192156) : The introduction of a double bond between C1 and C2 (Δ1) increases glucocorticoid potency and reduces mineralocorticoid activity relative to their parent compounds, cortisone and hydrocortisone, respectively.

Dexamethasone (B1670325) : This synthetic analog combines the Δ1 modification and 9α-fluorination with a 16α-methyl group. The 16α-methylation virtually eliminates mineralocorticoid activity while further enhancing anti-inflammatory (glucocorticoid) potency.

| Compound | Key Structural Modification(s) | Relative Glucocorticoid Potency | Relative Mineralocorticoid Potency |

|---|---|---|---|

| Hydrocortisone (Cortisol) | Baseline | 1 | 1 |

| This compound (Fludrocortisone) | 9α-Fluoro | 10–12 | 250–800 |

| Aldosterone | 18-Aldehyde | 0.3 | 3000 |

| Prednisolone | Δ1 (C1=C2 double bond) | 4 | 0.8 |

| Dexamethasone | Δ1, 9α-Fluoro, 16α-Methyl | 25–30 | 0 |

Biochemical and Enzymatic Interactions of 9 Fluorocortisone in in Vitro Research

Resistance to 11β-Hydroxysteroid Dehydrogenase Oxidation (11β-HSD)

The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme system plays a critical role in regulating the local concentrations of active glucocorticoids and mineralocorticoids by interconverting active 11β-hydroxyglucocorticoids and their inactive 11-keto forms. wikipedia.orguni.luguidetopharmacology.org Two primary isoforms, 11β-HSD1 and 11β-HSD2, exhibit distinct activities. 11β-HSD1 primarily functions as a reductase in vivo, converting inactive cortisone (B1669442) (PubChem CID: 222786) to active cortisol (PubChem CID: 5754). wikipedia.orguni.lu Conversely, 11β-HSD2 acts as a dehydrogenase, inactivating cortisol to cortisone. wikipedia.orguni.luguidetopharmacology.org

In the context of synthetic corticosteroids like 9-fluorocortisone, the presence of a fluorine atom at the 9α-position has a notable impact on 11β-HSD activity. Studies have indicated that 9α-fluorination can diminish the oxidative activity of 11β-HSD2. Furthermore, this fluorination is associated with an increase in reductase activity, suggesting a shift in the enzyme's preference towards reduction rather than oxidation. This characteristic is observed in other 9α-fluorinated steroids, such as dexamethasone (B1670325) (PubChem CID: 5743). The enhanced reductase activity facilitated by 9α-fluorination can lead to a more pronounced local activation of the steroid.

Impact of 9α-Fluorination on 11β-HSD Activity

| Steroid Modification | Effect on 11β-HSD2 Oxidation | Effect on Reductase Activity (Shift) | Reference |

| 9α-Fluorination | Diminished | Increased |

Metabolism Studies in Cell-Free Systems and Isolated Cellular Fractions

In vitro cell-free systems and isolated cellular fractions, such as liver microsomes and S9 fractions, are invaluable tools in pharmaceutical research for assessing the metabolic stability and biotransformation pathways of drug candidates. These systems offer advantages such as controlled environments, high-throughput screening capabilities, and the ability to focus on specific metabolic pathways without the complexities of a whole organism. Liver microsomes, derived from the endoplasmic reticulum, are rich in cytochrome P450 (CYP450) enzymes and Phase II metabolic enzymes, making them suitable for studies on metabolic stability, CYP450 inhibition, and metabolite characterization. S9 fractions, which include both microsomal and cytosolic enzymes, provide a more comprehensive representation of hepatic metabolism, encompassing both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) reactions.

While these in vitro models are widely employed to understand the metabolic fate of various compounds, detailed research findings specifically on the metabolism of this compound in cell-free systems or isolated cellular fractions are not extensively documented in the publicly available literature. However, any such studies would typically aim to identify metabolites, determine metabolic clearance rates, and elucidate the enzymes involved in its biotransformation, providing insights into its pharmacokinetic profile.

Interactions with Cytochrome P450 Enzymes in Research Models

Cytochrome P450 (CYP450) enzymes constitute a superfamily of heme-containing monooxygenases that play a central role in the Phase I metabolism of a vast array of endogenous and exogenous compounds, including many pharmaceutical drugs. These enzymes are primarily responsible for oxidative reactions, which can lead to the activation, inactivation, or detoxification of xenobiotics. Understanding the interaction of a compound with CYP450 enzymes is crucial in drug discovery and development to predict potential drug-drug interactions and to characterize metabolic pathways.

In vitro research models commonly employed to investigate CYP450 interactions include human recombinant enzymes, liver microsomes, liver S9 fractions, and isolated hepatocytes. These systems allow for the identification of which specific CYP450 isoenzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are involved in a compound's metabolism, whether the compound acts as a substrate, inhibitor, or inducer of these enzymes. Inhibition or induction of CYP450 enzymes by a drug candidate can significantly alter the plasma concentrations and therapeutic effects of co-administered medications.

Susceptibility to Microbial Degradation Pathways in Environmental Research

The environmental fate of pharmaceutical compounds, particularly those containing halogen atoms like fluorine, is a growing area of research. The presence of a carbon-fluorine bond, as seen in this compound, is known to impart significant chemical and metabolic stability to fluorinated drugs. This strong bond can make these compounds recalcitrant to degradation in the environment, meaning they persist for longer periods.

Microbial degradation pathways typically involve the biofragmentation of complex organic molecules by secreted enzymes, followed by the bioassimilation of smaller, more manageable fragments by microorganisms. However, the stability conferred by the carbon-fluorine bond can hinder these natural biodegradation processes, potentially leading to the accumulation of fluorinated compounds in various environmental compartments. While this compound was never marketed, its structural characteristics suggest that, like other fluorinated corticosteroids, it could exhibit resistance to rapid microbial degradation if introduced into environmental systems. Research in this area often focuses on identifying specific microbial strains capable of biotransforming such compounds and elucidating the biochemical pathways involved, which can sometimes lead to the formation of more persistent or even more toxic metabolites.

Analytical and Biophysical Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the comprehensive structural elucidation and characterization of chemical compounds, including steroids such as 9-Fluorocortisone. idrblab.netidrblab.net

Mass Spectrometry: MS techniques provide precise molecular weight information and fragmentation patterns, which are vital for confirming the molecular formula and identifying structural subunits. idrblab.net High-resolution mass spectrometry can determine the exact mass of this compound, distinguishing it from compounds with similar nominal masses. Tandem mass spectrometry (MS/MS) can further provide structural insights through characteristic fragmentation. idrblab.net Although MS is routinely used for steroid analysis, specific mass spectral data for this compound (CID 16118707) were not identified in the current search results.

Chromatographic Methods for Purity Assessment and Separation in Research

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of chemical compounds and for their separation from impurities or related substances in research settings. uniprot.orgthermofisher.com

HPLC for Purity Assessment: HPLC, often coupled with a Photodiode Array (PDA) detector, is widely used to evaluate the purity of active pharmaceutical ingredients and related compounds. uniprot.orgwikipedia.org By separating components based on their differential interaction with a stationary phase and a mobile phase, HPLC allows for the quantification of the main compound and the detection of impurities. Peak purity assessment using PDA detectors can indicate spectral homogeneity across a chromatographic peak, suggesting the absence of co-eluting compounds. wikipedia.org

Separation in Research: Beyond purity assessment, preparative HPLC can be utilized to isolate and purify this compound from synthetic mixtures or biological extracts for further research. While HPLC is a standard method for the quality control and separation of corticosteroids, specific chromatographic parameters or detailed purity assessment data for this compound (CID 16118707) were not found in the provided search results.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a cornerstone in pharmacology for characterizing the interaction of compounds with their target receptors, providing quantitative data on binding affinity (Kᵢ or Kᴅ) and receptor density (Bmax). These assays involve incubating a receptor preparation with a radiolabeled ligand and measuring the amount of bound radioactivity.

For this compound, which is known for its mineralocorticoid and glucocorticoid activities, radioligand binding assays would typically be employed to determine its affinity for the Mineralocorticoid Receptor (MR) and Glucocorticoid Receptor (GR). [Ontosight.ai this compound] The compound's fluorination at the 9-alpha position is recognized to enhance its mineralocorticoid potency. [Ontosight.ai this compound] While the methodology is highly relevant, specific quantitative binding affinity data (Kᵢ or Kᴅ values) for this compound (CID 16118707) with either the human MR (UniProt ID: P08235) or human GR (UniProt ID: P04150) were not identified in the reviewed literature. Studies often discuss the binding characteristics of other fluorinated corticosteroids, such as dexamethasone (B1670325), or the general impact of a 9-fluoro group on receptor interactions.

Single-Molecule Microscopy and Fluorescence Recovery After Photobleaching (FRAP) for Receptor Dynamics

Single-molecule microscopy (SMM) and Fluorescence Recovery After Photobleaching (FRAP) are advanced live-cell imaging techniques used to study the dynamics and mobility of proteins, including ligand-activated transcription factors like the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR), within the nucleus.

SMM and FRAP Principles: SMM allows for the visualization of individual fluorescent molecules with high temporal and spatial resolution, providing direct insights into protein dynamics. FRAP, a population-based technique, measures the recovery of fluorescence in a bleached region, indicating the mobility and binding kinetics of fluorescently tagged proteins.

Relevance to this compound: Research using these techniques has explored how different steroid ligands influence the DNA-binding dynamics of GR and MR. For instance, studies have shown that the 9-fluoro group present in synthetic agonists like dexamethasone and Δ-fludrocortisone (Fludrocortisone) can induce a larger DNA-bound fraction and longer residence times for the GR compared to naturally occurring agonists. This effect is mediated by interactions with specific amino acid residues, such as phenylalanine 623 in the GR's ligand binding pocket. While these studies highlight the impact of the 9-fluoro moiety on receptor dynamics, direct research specifically employing single-molecule microscopy or FRAP to investigate the dynamics of the glucocorticoid or mineralocorticoid receptors in the presence of this compound (CID 16118707) was not found in the examined literature.

X-ray Crystallography for Ligand-Receptor Complex Structural Analysis

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of proteins and their complexes with ligands, providing crucial insights into molecular recognition and the structural basis of receptor activation.

Crystallographic Analysis: In the context of steroid receptors, X-ray crystallography can reveal how a ligand, such as this compound, fits into the ligand-binding pocket of a receptor (e.g., GR or MR), detailing the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. This structural information is essential for understanding the mechanism of action and for rational drug design.

Relevance to this compound: Studies on other fluorinated corticosteroids, such as dexamethasone, co-crystallized with the glucocorticoid receptor ligand-binding domain, have demonstrated the role of the C9 fluorine atom in making specific contacts with residues within the binding pocket. This illustrates the potential for X-ray crystallography to elucidate the structural determinants of this compound's interaction with its receptors. However, direct X-ray crystallography studies reporting the co-crystal structure of this compound (CID 16118707) in complex with either the human Glucocorticoid Receptor (UniProt ID: P04150) or the human Mineralocorticoid Receptor (UniProt ID: P08235) were not identified in the available research.

Computational and Theoretical Approaches in 9 Fluorocortisone Research

Molecular Docking Simulations of Receptor-Ligand Binding

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, often based on Density Functional Theory (DFT), are powerful theoretical methods used to investigate the electronic structure, properties, and reactivity of molecules. researchgate.netmdpi.complos.orgnrel.govunipd.it These calculations can provide insights into various molecular characteristics, including molecular geometry, vibrational frequencies, dipole moments, frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and charge distributions. researchgate.netmdpi.complos.orgnrel.gov Such properties are crucial for understanding a compound's chemical behavior, stability, and potential for interaction with biological systems. For instance, HOMO-LUMO analysis can indicate a molecule's reactivity and kinetic stability, while molecular electrostatic potential (MEP) maps can identify potential sites for electrophilic or nucleophilic attack. researchgate.netmdpi.com Despite the general applicability of quantum chemical calculations to steroid compounds, specific published research detailing the electronic properties or reactivity of 9-Fluorocortisone through these methods is not widely documented.

Molecular Dynamics Simulations of Conformational Changes and Interactions

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. mdpi.commdpi.com These simulations are essential for understanding the dynamic behavior of molecular systems, including conformational changes of proteins and ligands, and their interactions in a physiological environment. f1000research.commdpi.comresearchgate.netbrieflands.comnih.gov MD simulations can reveal how protein flexibility affects ligand binding, explore different conformational states, and provide insights into the stability of ligand-protein complexes over time. samipubco.comresearchgate.netbrieflands.com While MD simulations are extensively used to study the dynamics of various drug targets and their interactions with small molecules, including other corticosteroids, specific molecular dynamics simulations focused on the conformational changes or protein interactions of this compound have not been found in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs

Role of 9 Fluorocortisone As a Research Probe and Tool

Application in Dissecting Steroid Receptor Specificity

9-Fluorocortisone, through its structural similarity to endogenous corticosteroids and the presence of the 9-fluoro group, serves as a crucial compound in understanding the specificity of steroid receptors, particularly the mineralocorticoid receptor (MR) and glucocorticoid receptor (GR) nih.govplos.org. The 9α-fluorination is known to create a strong hydrogen bond with phenylalanine at position 623 of the GR's ligand-binding pocket, suggesting this amino acid's critical role in mediating the effects of the 9-fluoro group on DNA binding dynamics plos.orgeur.nl.

Studies comparing the binding affinities of various steroids to MR and GR have utilized 9α-fluorocortisol (fludrocortisone), a closely related 9α-fluorinated compound, to illustrate the impact of this structural modification nih.govnih.gov. For instance, in renal cytosol, the intrinsic specificity of mineralocorticoid receptor (MR) binding for [3H]aldosterone was found to be in the order: deoxycorticosterone (DOC) ≥ aldosterone (B195564) (Aldo) ≥ 9α-fluorocortisol ≥ corticosterone (B1669441) > cortisol >> dexamethasone (B1670325) nih.gov. This highlights the strong affinity of 9α-fluorocortisol for the MR, comparable to that of natural mineralocorticoids like aldosterone nih.gov.

Furthermore, research investigating the glucocorticoid-responsive mutant androgen receptor (ARccr) revealed that cortisol and 9α-fluorocortisol were among the most potent agonists for ARccr, stimulating cell growth and prostate-specific antigen (PSA) secretion oup.com. This indicates that the 9-fluoro modification can influence interactions with other steroid receptors beyond MR and GR oup.com.

Table 1: Relative Binding Affinity (RBA) of Steroids for ARccr (using [3H]cortisol as ligand) oup.com

| Steroid | Relative Binding Affinity (%) |

| Cortisol | 100 |

| Cortisone (B1669442) | 100 |

| Dihydrotestosterone (DHT) | 41 |

| 11α-cortisol | 16 |

| 11-deoxycortisol | 16 |

| Corticosterone | 11 |

| 11-deoxycorticosterone | 9 |

| Aldosterone | <1 |

| 18-hydroxycorticosterone | <0.01 |

| 9α-Fluorocortisol (Fludrocortisone) | Potent Agonist (specific RBA not quantified in source, but stated as one of the most potent) oup.com |

These findings underscore this compound's utility as a probe to discern the specific structural requirements for ligand-receptor interactions across different steroid receptor types.

Use in In Vitro Models for Studying Cellular Responses to Mineralocorticoids

In laboratory settings, this compound (or its analogue, fludrocortisone) is employed in various in vitro models to study cellular responses to mineralocorticoids wikipedia.orgnih.gov. Its potent mineralocorticoid activity makes it an effective tool for mimicking the effects of endogenous aldosterone in cell culture systems msdvetmanual.comwikipedia.orgguidetopharmacology.org.

For instance, fludrocortisone (B194907), a synthetic mineralocorticoid with significant mineralocorticoid potency (200-400 times greater than cortisol), is used to investigate cellular mechanisms related to sodium reabsorption and potassium excretion sci-toys.comdrugbank.com. It acts on renal distal tubules to promote sodium ion reabsorption and increase the urinary excretion of potassium and hydrogen ions mims.com. This makes it valuable for studying the regulation of electrolyte and water balance at a cellular level mims.commdpi.com.

Studies have shown that fludrocortisone promotes the survival and proliferation of adult hippocampal progenitors, demonstrating its utility in exploring the role of mineralocorticoid agonists in neurogenesis in vitro nih.gov. The effects of mineralocorticoid receptor (MR) activation, such as alterations to DNA transcription and translation of proteins leading to increased density of sodium channels and Na+-K+-ATPase, can be observed and quantified using 9-fluorinated steroids in cell models drugbank.com.

Reference Compound in Comparative Steroid Biochemistry and Pharmacology

Due to its enhanced potency and specific receptor interactions, this compound, particularly through the extensive research on its close analogue fludrocortisone (9α-fluorocortisol), serves as a reference compound in comparative steroid biochemistry and pharmacology msdvetmanual.comwikipedia.org. The introduction of a fluorine atom at the C-9 position in corticosteroids significantly enhances both glucocorticoid and mineralocorticoid activity msdvetmanual.com.

Fludrocortisone, for example, is reported to be approximately 125-fold more potent than cortisol for its mineralocorticoid effect and about 10-fold more potent for its glucocorticoid effect msdvetmanual.com. This distinct potency profile, relative to natural corticosteroids like cortisol and aldosterone, makes 9-fluorinated compounds valuable for comparing the pharmacological properties and structure-activity relationships of various steroids msdvetmanual.comderangedphysiology.com.

Table 2: Comparative Potency of Fludrocortisone vs. Cortisol msdvetmanual.com

| Steroid | Mineralocorticoid Potency (vs. Cortisol) | Glucocorticoid Potency (vs. Cortisol) |

| Fludrocortisone | ~125-fold | ~10-fold |

| Cortisol | 1-fold (reference) | 1-fold (reference) |

Investigating Steroidogenesis Pathways and Enzyme Activity in Isolated Systems

This compound and its derivatives are instrumental in investigating steroidogenesis pathways and the activity of enzymes involved in steroid metabolism within isolated biological systems. The 9α-fluorination, as seen in fludrocortisone, is believed to significantly simplify its metabolism compared to other corticosteroids drugbank.com.

One notable aspect is its interaction with 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) drugbank.combioscientifica.com. This enzyme is crucial in mineralocorticoid target tissues, where it metabolizes cortisol or corticosterone into inactive metabolites, thereby preventing their activation of the mineralocorticoid receptor bioscientifica.com. The fluorine moiety at C-9 in fludrocortisone appears to confer "protection" from 11β-oxidation by these enzymes, which is thought to contribute to its profound mineralocorticoid potency drugbank.com.

Studies using human liver microsomes and cytosol have investigated the metabolism of 9α-fluorocortisol (fludrocortisone), providing insights into how the body processes 9-fluorinated steroids drugbank.com. By observing how this compound or its analogues are metabolized or how they interact with specific enzymes in isolated systems (e.g., enzyme assays, tissue homogenates), researchers can elucidate the roles of various enzymes in steroid biosynthesis and degradation pathways. This contributes to a deeper understanding of steroid biochemistry and the mechanisms regulating steroid hormone levels.

Future Research Directions for 9 Fluorocortisone

Elucidation of Novel Molecular Interaction Partners

A significant future research direction involves the comprehensive elucidation of novel molecular interaction partners for 9-Fluorocortisone, extending beyond its known engagement with classical steroid receptors. While glucocorticoids primarily exert their effects through the genomic pathway involving the glucocorticoid receptor, there is a growing recognition of diverse non-genomic interactions. Future studies will employ advanced proteomic and interactomic approaches, such as affinity purification coupled with mass spectrometry, label-free quantitative proteomics, and chemical proteomic profiling, to identify previously unrecognized protein and potentially nucleic acid binding partners. The goal is to uncover the full spectrum of cellular components that directly or indirectly interact with this compound, providing insights into its broader cellular impact. For instance, such research could reveal interactions with enzymes involved in metabolic pathways, structural proteins, or components of signaling cascades, which could explain rapid or non-genomic effects. Future studies employing quantitative proteomics, for example, would generate comprehensive lists of interacting proteins, along with their binding affinities and stoichiometry. These data, crucial for understanding the broader interactome of this compound, would be ideally presented in interactive data tables, allowing researchers to sort and filter based on parameters such as interaction strength or functional classification.

Advanced Computational Design of Highly Selective Analogs

The current understanding of this compound's molecular structure and its initial interactions provides a robust foundation for the advanced computational design of highly selective analogs. Future research will heavily leverage computational chemistry techniques, including molecular docking, molecular dynamics simulations, and quantum mechanics/molecular mechanics (QM/MM) approaches, to predict and optimize the binding characteristics of potential derivatives. The primary objective is to design analogs that exhibit enhanced selectivity for specific receptor subtypes or pathways, thereby minimizing potential off-target effects and providing more precise pharmacological tools for research. Artificial intelligence (AI) and machine learning algorithms will play an increasingly vital role in predicting structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR), accelerating the identification of promising chemical modifications. This computational approach aims to generate hypothetical compound libraries, with predicted binding affinities and selectivity profiles for various targets, which, if validated experimentally, would be systematically presented in data tables detailing structural modifications and their corresponding computational and experimental binding parameters.

Understanding Long-Term Molecular Effects in Complex In Vitro Systems

Future research will focus on understanding the long-term molecular effects of this compound by employing complex in vitro systems that more accurately mimic physiological conditions than traditional two-dimensional cell cultures. This includes the use of three-dimensional (3D) cell culture models such as organoids, spheroids, and microfluidic "organ-on-a-chip" systems, which better recapitulate tissue architecture and cell-cell interactions. Investigations will aim to characterize sustained changes in gene expression (via transcriptomics), epigenetic modifications (e.g., DNA methylation, histone modifications), protein profiles (via proteomics), and metabolic alterations (via metabolomics) following prolonged exposure to this compound. Such studies are crucial for uncovering adaptive cellular responses, potential long-term regulatory changes, and the cumulative impact on cellular homeostasis. Data generated from these long-term studies, such as time-course gene expression profiles or epigenetic modification maps, would be compiled into interactive tables, allowing for detailed analysis of molecular changes over extended periods.

Exploration of its Role in Non-Canonical Steroid Signaling Pathways

A critical future research direction involves a thorough exploration of this compound's potential role in non-canonical steroid signaling pathways. Beyond the classical genomic mechanism involving nuclear receptors, steroids are known to elicit rapid, non-genomic responses through interactions with membrane-bound receptors or cytoplasmic signaling molecules. Future studies will investigate whether this compound can initiate rapid cellular responses, such as changes in intracellular calcium levels, activation of protein kinases (e.g., MAPK, PI3K pathways), or modulation of ion channels, independent of gene transcription. Techniques such as rapid kinetic assays, live-cell imaging, and targeted pharmacological inhibition of known non-genomic pathways will be employed. Understanding these non-canonical mechanisms could reveal novel, rapid-acting effects of this compound and broaden its mechanistic classification. Research findings, such as the kinetics of signaling pathway activation or the identification of specific membrane receptor interactions, would be presented in data tables detailing response times, pathway components, and the magnitude of observed effects.

Development of New Research Methodologies for Its Study

Advancing the understanding of this compound necessitates the development and application of new research methodologies. Future efforts will focus on creating innovative tools and techniques to overcome current limitations in studying steroid compounds. This includes the synthesis of novel chemical probes, such as fluorescently tagged this compound derivatives, to enable real-time visualization of its cellular uptake, distribution, and subcellular localization. Development of highly sensitive biosensors, potentially based on FRET (Förster Resonance Energy Transfer) or BRET (Bioluminescence Resonance Energy Transfer) principles, could allow for real-time detection of receptor activation or conformational changes. Furthermore, advancements in mass spectrometry imaging could provide high-resolution spatial information on this compound distribution within tissues. Integration of CRISPR-based gene editing technologies will also be crucial for precise manipulation of potential target genes or pathways identified in other research directions, allowing for robust validation of mechanistic hypotheses. Data from the validation of these new methodologies, such as signal-to-noise ratios for new probes or detection limits for biosensors, would be presented in tables demonstrating their improved performance compared to existing techniques.

Q & A

Q. What are the key considerations for synthesizing and characterizing 9-Fluorocortisone in experimental settings?

Methodological Answer:

- Synthesis Protocols : Use established steroid synthesis frameworks, ensuring precise documentation of substituent positions (e.g., the 9-fluoro group) and stereochemistry. For novel derivatives, employ nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

- Characterization : Include purity assessments via HPLC and melting point analysis. For known compounds, cross-reference spectral data with literature; for new analogs, provide full synthetic pathways and reproducibility details (e.g., solvent systems, catalysts) .

Q. How should researchers safely handle and store this compound in laboratory environments?

Methodological Answer:

- Safety Measures : Avoid ignition sources and static discharge. While no special fire protection is required, store in airtight containers under inert conditions to prevent degradation .

- Storage Compliance : Follow manufacturer guidelines for temperature and humidity. Document batch-specific storage parameters (e.g., desiccant use) to ensure compound stability during long-term studies .

Q. What experimental design principles are critical for in vitro studies involving this compound?

Methodological Answer:

- Blinding and Controls : Implement double-blind protocols to minimize bias, particularly in dose-response assays. Use vehicle controls (e.g., DMSO) and reference standards (e.g., cortisol) to validate assay specificity .

- Replication : Perform triplicate biological replicates and independent experimental repeats. Statistical methods (e.g., ANOVA) should account for inter-assay variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different models?

Methodological Answer:

- Data Reconciliation : Conduct meta-analyses of prior studies to identify methodological divergences (e.g., dosing intervals, animal vs. human models). Use sensitivity analyses to quantify the impact of variables like bioavailability or metabolic pathways .

- Bias Evaluation : Engage cross-disciplinary experts to review potential confounding factors (e.g., interspecies differences in glucocorticoid receptor affinity) .

Q. What strategies optimize computational modeling of this compound’s receptor interactions?

Methodological Answer:

- Molecular Dynamics (MD) : Parameterize force fields using crystallographic data of cortisol analogs. Validate binding affinities with in vitro assays (e.g., surface plasmon resonance) .

- Docking Studies : Account for fluorine’s electronegativity in ligand-receptor simulations. Compare results across multiple software platforms (e.g., AutoDock, Schrödinger) to mitigate algorithmic biases .

Q. How should researchers design longitudinal studies to assess this compound’s chronic effects?

Methodological Answer:

- Endpoint Selection : Prioritize clinically translatable biomarkers (e.g., serum electrolytes, blood pressure) and align them with interim analysis timepoints. Use adaptive trial designs to refine protocols based on early data trends .

- Ethical Compliance : Adhere to institutional review board (IRB) guidelines for vertebrate studies, including humane endpoints and sample size justifications .

Q. What frameworks support robust meta-analyses of this compound’s therapeutic efficacy?

Methodological Answer:

- Literature Screening : Apply PRISMA guidelines to systematically identify, include, and exclude studies. Use tools like RevMan for risk-of-bias assessments (e.g., randomization, blinding adequacy) .

- Heterogeneity Analysis : Quantify variability via I² statistics and subgroup analyses (e.g., separating pediatric vs. adult populations) .

Methodological Reporting & Reproducibility

Q. How can researchers ensure reproducibility in this compound studies?

Methodological Answer:

- Detailed Protocols : Publish step-by-step methodologies in supplementary materials, including equipment specifications (manufacturer, model) and software versions .

- Data Transparency : Share raw datasets in repositories like Figshare or Zenodo, with metadata explaining normalization practices and outlier exclusion criteria .

Q. What are best practices for addressing limitations in this compound research publications?

Methodological Answer:

- Structured Discussion : Categorize limitations as methodological (e.g., sample size), technical (e.g., assay sensitivity), or conceptual (e.g., model relevance). Propose follow-up experiments to address each gap .

- Counterargument Integration : Acknowledge alternative interpretations (e.g., off-target effects) and validate claims with orthogonal assays (e.g., CRISPR knockout models) .

Q. How to integrate interdisciplinary perspectives when studying this compound’s mechanisms?

Methodological Answer:

- Collaborative Frameworks : Establish cross-institutional teams with expertise in endocrinology, pharmacology, and computational biology. Use consensus workshops to align hypotheses and methodologies .

- Patient-Centered Outcomes : For translational studies, incorporate stakeholder feedback (e.g., clinicians, patients) to refine research questions and outcome measures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.